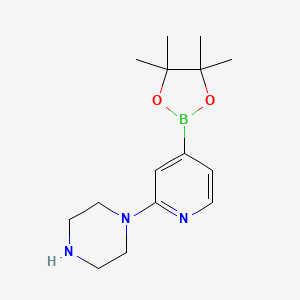

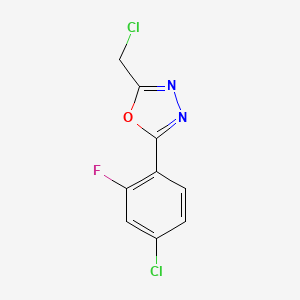

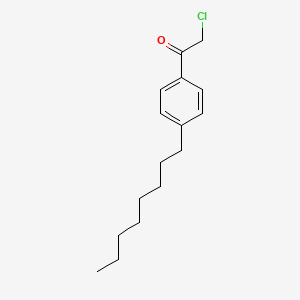

![molecular formula C6H5N3 B3024187 1H-pyrazolo[3,4-c]pyridine CAS No. 271-45-4](/img/structure/B3024187.png)

1H-pyrazolo[3,4-c]pyridine

Übersicht

Beschreibung

1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound . It has two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-c]pyridines have been described .

Synthesis Analysis

A novel class of this compound GPR119 receptor agonists has been synthesized . The synthetic strategies and approaches to this compound derivatives have been reported .

Molecular Structure Analysis

The molecular structure of this compound presents up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 119.12 g/mol . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . It has a topological polar surface area of 41.6 Ų .

Wissenschaftliche Forschungsanwendungen

1H-pyrazolo[3,4-c]pyridine is used in a variety of scientific research applications. It is used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a fluorescent probe in biological and medical research. It is also used in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Wirkmechanismus

Target of Action

1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that has been identified as a cornerstone of fragment-based drug discovery (FBDD) due to its prevalence in biologically active compounds Similar compounds like pyrazolopyrimidine have been known to act as bioisosteres of adenine and retain the main interactions of atp at the kinase domain , suggesting potential targets could be kinases such as CDK2 .

Mode of Action

The mode of action of this compound involves its interaction with the target protein through a wide variety of intermolecular interactions . The compound can be selectively elaborated along multiple growth vectors, specifically, N-1 and N-2 are accessed through protection-group and N-alkylation reactions; C-3 through tandem borylation and Suzuki–Miyaura cross-coupling reactions; C-5 through Pd-catalysed Buchwald Hartwig amination; and C-7 through selective metalation with TMPMgCl . This allows the compound to introduce new, or improve existing, binding interactions with the target .

Pharmacokinetics

One study mentioned the pharmacokinetics of a similar compound, showing good uptake at the tumor site

Result of Action

This compound and its derivatives have shown promising results in biomedical applications. For instance, certain derivatives have demonstrated high anti-cancer activity against HepG2 and HCT-116 . Another study showed that most of the compounds exhibited superior cytotoxic activities against MCF-7 and HCT-116 . These results suggest that this compound has significant molecular and cellular effects, particularly in the context of cancer treatment.

Action Environment

It’s worth noting that the synthesis and functionalization of this compound can be influenced by various factors, including the choice of reagents and reaction conditions

Vorteile Und Einschränkungen Für Laborexperimente

1H-pyrazolo[3,4-c]pyridine has many advantages for lab experiments. It is a versatile building block for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and materials science. It is also used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a fluorescent probe in biological and medical research. Additionally, it is relatively inexpensive and can be synthesized from readily available starting materials.

The main limitation of this compound for lab experiments is that the mechanism of action is not fully understood. Additionally, the biochemical and physiological effects are not well understood.

Zukünftige Richtungen

The future directions of 1H-pyrazolo[3,4-c]pyridine research include further understanding of the mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research is needed to explore the potential of this compound as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a fluorescent probe in biological and medical research. Additionally, further research is needed to explore the potential of this compound for the synthesis of pharmaceuticals, agrochemicals, and materials science.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

1H-pyrazolo[3,4-c]pyridine has been shown to interact with various enzymes and proteins, influencing biochemical reactions . For instance, certain derivatives of this compound have been identified as inhibitors of Tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific derivative and cell type. For example, some this compound derivatives have been found to inhibit the proliferation of certain cancer cell lines . They can also influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, in the case of TRK inhibition, the intracellular kinase domain of TRK proteins is continuously activated, leading to cancers .

Eigenschaften

IUPAC Name |

1H-pyrazolo[3,4-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-2-7-4-6-5(1)3-8-9-6/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYHISBJRQVMAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40181564 | |

| Record name | 1H-Pyrazolo(3,4-c)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

271-47-6, 271-45-4 | |

| Record name | 1H-Pyrazolo[3,4-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=271-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyrazolo[3,4-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=271-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazolo(3,4-c)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazolo(3,4-c)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-pyrazolo[3,4-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: 1H-pyrazolo[3,4-c]pyridine derivatives, specifically apixaban, demonstrate high potency and selectivity in inhibiting FXa. While the exact binding interactions are complex, research suggests that these molecules occupy the active site of FXa, preventing the enzyme from converting prothrombin to thrombin, ultimately reducing thrombus formation. [, , ]

ANone: Apixaban (1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide) has the molecular formula C25H25N5O4 and a molecular weight of 459.5 g/mol. [, , ]

ANone: The this compound scaffold provides a core structure with inherent affinity for FXa. Modifications at specific positions, such as the C-3 carboxamide, the N-1 aryl group, and the C-6 aryl substituent, allow for fine-tuning of potency, selectivity, and pharmacokinetic properties. [, , ]

ANone: The nature of the N-1 aryl group significantly impacts the potency and selectivity of 1H-pyrazolo[3,4-c]pyridines against FXa. For instance, introducing a 4-methoxyphenyl group at N-1, as seen in Apixaban, contributes to potent FXa binding affinity and good oral bioavailability. [, ]

ANone: The C-6 aryl substituent is crucial for interacting with the S1 pocket of FXa. Studies reveal that incorporating a 4-(2-oxopiperidin-1-yl)phenyl group at this position enhances FXa binding affinity and selectivity. [, ]

ANone: The 3-carboxamide group forms key hydrogen bonds with residues in the FXa active site, enhancing the overall binding affinity and selectivity of this compound derivatives. [, ]

ANone: Researchers have developed novel synthetic strategies for this compound derivatives. One approach involves using a gem-dichlorination reaction of 1-(4-iodophenyl)piperidin-2-one with thionyl chloride, followed by amidation and purification steps. This method aims to improve efficiency, yield, and environmental friendliness compared to previous approaches. []

ANone: Apixaban undergoes extensive metabolism, primarily mediated by CYP3A4 enzymes in the liver. It is excreted mainly through feces, with a smaller portion eliminated in urine. [, , ]

ANone: Yes, Apixaban has demonstrated significant antithrombotic activity in preclinical models. For example, it effectively prevents thrombus formation in animal models of venous and arterial thrombosis. [, , ]

ANone: While resistance to FXa inhibitors like Apixaban is relatively rare, it can emerge through mutations in the FXa gene. These mutations can alter the drug binding site, reducing its effectiveness. Continuous monitoring for resistance development is crucial during therapy. []

ANone: Research has explored the potential of this compound derivatives in various therapeutic areas. For instance, some analogs exhibit promising activity as human eosinophil phosphodiesterase (PDE) inhibitors, suggesting potential applications in treating inflammatory respiratory diseases. [, ]

ANone: Various analytical methods are crucial for characterizing and quantifying this compound derivatives. These include nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, mass spectrometry (MS) for determining molecular weight, and high-performance liquid chromatography (HPLC) for separating and quantifying the compounds. [, ]

ANone: Stringent quality control (QC) measures are essential throughout the development and manufacturing of this compound-based drugs. These include rigorous testing of raw materials, in-process controls during synthesis, and final product analysis to ensure purity, potency, and stability, ultimately guaranteeing patient safety and product efficacy. [, ]

ANone: The dissolution rate of Apixaban formulations is critical for its bioavailability and, consequently, its therapeutic effectiveness. Rapid and complete dissolution in the gastrointestinal tract is essential for optimal absorption and therapeutic drug levels. []

ANone: Analytical method validation is paramount to ensure the accuracy, precision, and reliability of results. For this compound-based drugs, parameters like selectivity, linearity, accuracy, precision, detection limit, quantitation limit, robustness, and system suitability are carefully evaluated and documented during method validation. []

ANone: While limited information is available specifically for this compound derivatives and immunogenicity, it's crucial to consider the potential for any drug to elicit an immune response. Monitoring for hypersensitivity reactions and investigating potential mitigation strategies, such as structural modifications or formulation approaches, is essential. []

ANone: Understanding interactions between this compound derivatives and drug transporters is vital for predicting drug disposition and potential drug-drug interactions. Research suggests that specific transporters, such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), play a role in the absorption, distribution, and elimination of these compounds. [, ]

ANone: Investigating the potential for this compound derivatives to induce or inhibit drug-metabolizing enzymes, particularly CYP enzymes, is crucial. Such interactions could alter the metabolism of co-administered drugs, leading to unexpected changes in drug levels and potential adverse effects or therapeutic failures. []

ANone: Data regarding the biocompatibility and biodegradability of this compound derivatives are limited. As research progresses, it is essential to evaluate the potential long-term effects of these compounds and explore strategies to enhance their biodegradability or develop alternative compounds with improved environmental profiles. []

ANone: Several alternative anticoagulants exist, including other direct FXa inhibitors (e.g., rivaroxaban, edoxaban) and drugs targeting different coagulation factors (e.g., warfarin, dabigatran). The choice of therapy depends on individual patient factors and clinical considerations. [, ]

ANone: Although specific guidelines for recycling this compound derivatives might not exist, proper pharmaceutical waste management is crucial. Following local regulations, avoiding disposal through wastewater, and exploring potential degradation pathways can help minimize environmental risks. []

ANone: Advancements in the field rely on robust research infrastructure, including advanced analytical techniques like high-throughput screening, combinatorial chemistry, and computational modeling, which enable rapid synthesis, screening, and optimization of novel this compound derivatives. []

ANone: The discovery of Apixaban marked a significant milestone. This molecule emerged from extensive research on FXa inhibitors and has become a cornerstone in managing thromboembolic disorders. [, , ]

ANone: Given the diverse applications of this compound derivatives, collaborations between medicinal chemists, pharmacologists, computational chemists, and clinicians are essential for uncovering novel analogs, elucidating their mechanisms of action, and exploring their therapeutic potential in various disease areas. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

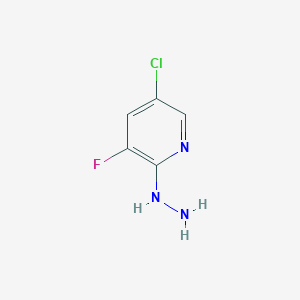

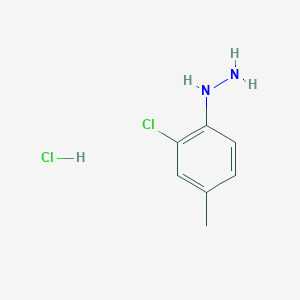

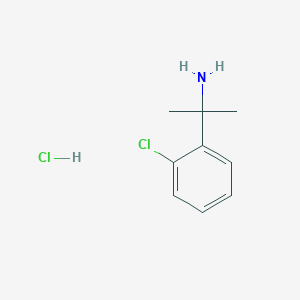

![2-[(4-Chlorophenyl)thio]ethanamine hydrochloride](/img/structure/B3024124.png)